Tris(3-phenylpropyl)amine

pH-selective electrode ionophore solid-contact sensor

Tris(3-phenylpropyl)amine (IUPAC: 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine; CAS 408309-07-9) is a tertiary amine of molecular formula C₂₇H₃₃N and molecular weight 371.57 g/mol, bearing three 3-phenylpropyl arms symmetrically attached to a central nitrogen atom. It is officially designated as Alverine EP Impurity E under the European Pharmacopoeia monograph for alverine citrate, where it arises as the fully tri-alkylated over-alkylation by-product during alverine synthesis.

Molecular Formula C27H33N
Molecular Weight 371.6 g/mol
CAS No. 408309-07-9
Cat. No. B3265654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(3-phenylpropyl)amine
CAS408309-07-9
Molecular FormulaC27H33N
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN(CCCC2=CC=CC=C2)CCCC3=CC=CC=C3
InChIInChI=1S/C27H33N/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h1-9,13-18H,10-12,19-24H2
InChIKeyGNVPWZYSAKXMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(3-phenylpropyl)amine (CAS 408309-07-9): Procurement-Relevant Identity, Class, and Baselines


Tris(3-phenylpropyl)amine (IUPAC: 3-Phenyl-N,N-bis(3-phenylpropyl)propan-1-amine; CAS 408309-07-9) is a tertiary amine of molecular formula C₂₇H₃₃N and molecular weight 371.57 g/mol, bearing three 3-phenylpropyl arms symmetrically attached to a central nitrogen atom [1]. It is officially designated as Alverine EP Impurity E under the European Pharmacopoeia monograph for alverine citrate, where it arises as the fully tri-alkylated over-alkylation by-product during alverine synthesis [2]. Independently of its pharmacopoeial role, it has been systematically evaluated as a neutral hydrogen-ion carrier (ionophore) in polypyrrole solid-contact pH-selective electrodes, with its performance benchmarked directly against structural analogs tribenzylamine and tris(2-phenylethyl)amine [3].

Why Tris(3-phenylpropyl)amine Cannot Be Replaced by a Generic Tertiary Amine or Alverine Analog


Generic substitution of tris(3-phenylpropyl)amine with other tertiary amines—including its closest structural analogs tribenzylamine, tris(2-phenylethyl)amine, alverine itself, or N-desethyl alverine—is precluded by three independently verifiable factors. First, the alkyl chain length between the nitrogen center and the phenyl ring directly governs the protonation equilibrium and consequently the linear pH response window of ionophore-based electrodes; the three-carbon spacer in tris(3-phenylpropyl)amine yields a dynamic range that extends further into the alkaline region (pH 13.24) than either the two-carbon spacer analog (pH 12.59) or the zero-carbon spacer tribenzylamine (pH 10.63) [1]. Second, as the dominant process impurity in crude alverine intermediate (present at up to 5% abundance, versus ≤1% each for impurities C and D), its chromatographic and spectroscopic signature is non-interchangeable with other EP-designated alverine impurities for regulatory method validation [2]. Third, its molecular weight (371.6 g/mol), hydrophobicity (three phenyl rings, calculated logP 7.9–10.7), and tertiary amine character fundamentally differentiate it from the secondary amine N-desethyl alverine (MW 253.4 g/mol, two phenyl rings) and the API alverine (MW 281.4 g/mol, two phenyl rings, N-ethyl substitution) [3].

Tris(3-phenylpropyl)amine (CAS 408309-07-9) Quantitative Differentiation vs. Closest Analogs: Head-to-Head Evidence


Extended Alkaline pH Dynamic Range vs. Tribenzylamine and Tris(2-phenylethyl)amine Ionophores

In a direct head-to-head comparison using polypyrrole solid-contact electrodes (SCEs) under identical conditions (20 ± 0.2 °C), the tris(3-phenylpropyl)amine-based electrode exhibited a linear pH response dynamic range of pH 4.60–13.24. This represents an extension of +0.65 pH units into the alkaline region relative to tris(2-phenylethyl)amine (pH 4.47–12.59) and +2.61 pH units relative to tribenzylamine (pH 2.74–10.63) [1]. As the alkyl chain length increases between nitrogen and the phenyl group, the response window shifts systematically towards higher pH, making tris(3-phenylpropyl)amine the only ionophore among the three that maintains Nernstian linearity above pH 13 [1].

pH-selective electrode ionophore solid-contact sensor

Nernstian Slope Nearest to Theoretical Maximum vs. Tribenzylamine and Tris(2-phenylethyl)amine

The tris(3-phenylpropyl)amine-based solid-contact electrode produced an EMF response slope of 59.0 mV pH⁻¹ (at 20 ± 0.2 °C), which is the closest to the theoretical Nernstian limit of 59.2 mV pH⁻¹ among the three ionophores tested in the same study. By comparison, tris(2-phenylethyl)amine yielded 58.1 mV pH⁻¹ and tribenzylamine yielded 57.7 mV pH⁻¹ [1]. Although the authors noted that the slope differences were not dramatically large, the systematic trend—longer alkyl spacer → higher slope—was reproducible and consistent with improved protonation equilibria at the membrane interface [1].

potentiometric sensor Nernstian response EMF slope

Dominant Process Impurity Abundance in Crude Alverine Intermediate vs. Impurities C and D

In the crude alverine intermediate (oil) prior to purification, EP Impurity E (tris(3-phenylpropyl)amine) is present at up to 5% abundance, while EP Impurity C (N-ethyl-3-phenylpropan-1-amine) and EP Impurity D (N-(3-cyclohexylpropyl)-N-ethyl-3-phenylpropan-1-amine) are each limited to no more than 1% [1]. This represents a ≥5-fold higher abundance of Impurity E relative to impurities C and D in the crude process stream. Furthermore, the European Pharmacopoeia monograph for the finished alverine citrate API specifies quantitative limits of ≤0.15% each for impurities C and D by GC, while Impurity E is monitored as a process-related impurity arising from over-alkylation .

alverine citrate process impurity pharmacopoeial reference standard

One-Month Continuous Operational Stability in Aqueous and Complex Matrices

The tris(3-phenylpropyl)amine-based solid-contact pH electrode demonstrated continuous, loss-free operation when immersed in Tris 7.50 buffered solution as well as in cow's milk (pH range 6.0–8.5) for a duration of one month. No degradation of slope, dynamic range, or base potential stability was observed over this period [1]. This longevity was reported alongside a response time of <10 seconds and best-in-class base potential reproducibility among the three ionophores tested [1].

electrode longevity sensor stability solid-contact ISE

Structural Differentiation from Alverine API, N-Desethyl Alverine, and Other EP Impurities

Tris(3-phenylpropyl)amine (MW 371.6 g/mol; C₂₇H₃₃N) is structurally distinct from alverine (N-ethyl-3,3-diphenyldipropylamine; MW 281.4 g/mol; C₂₀H₂₇N), N-desethyl alverine (bis(3-phenylpropyl)amine; MW 253.4 g/mol; C₁₈H₂₃N), Impurity C (N-ethyl-3-phenylpropan-1-amine; MW 163.3 g/mol; C₁₁H₁₇N), and Impurity D (MW 287.5 g/mol; C₂₀H₃₃N) [1]. These differences in molecular weight, number of aromatic rings (three vs. two vs. one), and tertiary amine character produce distinct reverse-phase HPLC retention behavior—with Impurity E exhibiting higher relative polarity and UV detection compatibility at 220–254 nm—and enable unequivocal identification in impurity profiling [2]. The compound also differs from its hydrochloride salt form (CAS 878784-75-9; MW 408.02 g/mol) commonly supplied as the reference standard .

molecular differentiation chromatographic behavior reference standard characterization

Where Tris(3-phenylpropyl)amine (CAS 408309-07-9) Delivers Documented Advantage: Application Scenarios


Fabrication of Solid-Contact pH Sensors for High-Alkaline Process Monitoring (pH > 12.5)

Based on its validated linear dynamic range extending to pH 13.24—the highest among the three tertiary amine ionophores tested—tris(3-phenylpropyl)amine is the ionophore of choice for constructing polypyrrole solid-contact pH-selective electrodes destined for alkaline environments where tribenzylamine (linear only to pH 10.63) and tris(2-phenylethyl)amine (linear to pH 12.59) fail to maintain Nernstian response [1]. Target applications include pH monitoring of alkaline industrial effluents, concrete pore solutions, and high-pH bioprocess streams. The electrode also exhibits a Nernstian slope of 59.0 mV pH⁻¹ and a response time of <10 s, satisfying the performance requirements for real-time process analytical technology [1].

Alverine Citrate ANDA Method Development, Validation, and Batch-Release Quality Control

As the most abundant process-related impurity in crude alverine intermediate (≤5% vs. ≤1% each for Impurities C and D), tris(3-phenylpropyl)amine reference standard is an essential component of any validated HPLC or GC method for alverine citrate impurity profiling [2]. Its distinct reverse-phase retention behavior, UV absorption at 220–254 nm, and threefold-higher molecular weight relative to alverine ensure unambiguous chromatographic resolution [3]. Procurement of the characterized reference standard (typical purity >95% by HPLC, with full Certificate of Analysis including NMR, MS, and chromatographic purity data) is a prerequisite for system suitability testing, limit of quantification (LOQ) determination, and regulatory submission to meet EP 11.4 and ICH Q3A/Q3B requirements [4].

Alverine Process Optimization and Impurity Fate-and-Purge Studies

The identification of Impurity E as the fully tri-alkylated over-alkylation product—formed during the nucleophilic substitution step of alverine synthesis—makes its reference standard indispensable for reaction optimization studies aimed at suppressing over-alkylation and improving process yield [2]. Quantitative tracking of Impurity E levels from crude intermediate (≤5%) through purification to final API (where individual unspecified impurities must not exceed 0.10% per EP) enables data-driven optimization of stoichiometry, solvent selection, and purification parameters, directly reducing batch rejection rates and cost of goods [2].

Academic and Industrial Research on Structure–Property Relationships in Neutral Amine Ionophores

The systematic comparison published by Han et al. (2003), which varied alkyl chain length (zero, two, and three methylene units) between nitrogen and the phenyl group while holding the electrode platform constant, provides a rare, clean structure–property dataset for tertiary amine ionophores [1]. Tris(3-phenylpropyl)amine serves as the critical three-carbon-spacer endpoint in this series, enabling researchers to probe how incremental changes in spacer length modulate proton binding affinity, membrane-phase mobility, base potential stability, and alkaline response. Its demonstrated one-month operational stability in both aqueous buffer and complex biological matrix (cow's milk) further supports its use as a benchmark compound in ionophore longevity and matrix-compatibility studies [1].

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